![molecular formula C16H20N4O B2629286 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide CAS No. 1798032-63-9](/img/structure/B2629286.png)
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential use in cancer treatment. This compound was first synthesized in the 1980s and has since undergone extensive research to determine its mechanism of action and potential therapeutic benefits.
Scientific Research Applications
Leukemia Treatment
“N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide” is structurally similar to Imatinib , one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell . It functions by blocking the tyrosine kinase enzyme, which is an important part of the mechanism that leads to uncontrolled division and proliferation of cancer cells .
Anti-Angiogenic Activity
Some derivatives of this compound have shown significant anti-angiogenic activity . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer. Anti-angiogenic agents stop the formation of these new blood vessels, thereby inhibiting the growth of the tumor .
DNA Cleavage Studies
These compounds have also been studied for their DNA cleavage abilities . Many small molecules exert their anticancer activities by binding with DNA, thereby altering DNA replication and inhibiting the growth of tumor cells . DNA cleavage reaction is also considered of prime importance as it proceeds by targeting various parts of DNA such as purine and pyrimidine bases, deoxyribose sugar, and phosphodiester linkage .
Inhibition of Fibrosis
From the screening results, some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells . Fibrosis is a pathological wound healing in which connective tissue replaces normal parenchymal tissue leading to organ dysfunction and failure .
Potential Antitrypanosomal Activity
Although specific studies on “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide” are not available, related 2-aminopyrimidine derivatives have been studied for their antitrypanosomal activity . Trypanosomiasis is a parasitic disease that can cause serious health problems, including sleep sickness .
Drug Development
The detailed structural characterization of this compound and its derivatives can contribute to the development of new drugs . Understanding the conformation of these molecules in crystals and their intermolecular interactions can guide the design of more effective therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, metabolism, and apoptosis.
Mode of Action
It can be inferred that the compound might interact with its targets, possibly tyrosine kinases, leading to changes in their activity and subsequent cellular responses .
Biochemical Pathways
Given its potential interaction with tyrosine kinases, it might influence pathways regulated by these enzymes, leading to downstream effects on cell growth, differentiation, and apoptosis .
Result of Action
Based on its potential interaction with tyrosine kinases, it might influence cellular processes such as growth, differentiation, and apoptosis .
properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-5-6-13(9-12(11)2)16(21)18-10-14-17-8-7-15(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXPYTOMAXPXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NC=CC(=N2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.